antistasin

Venous thrombosis Factor Xa inhibition In vivo efficacy

Antistasin (ATS) is a 119-amino acid, 15 kDa direct Factor Xa inhibitor (Ki 0.31–0.62 nM) isolated from Haementeria officinalis. Unlike indirect FXa inhibitors (fondaparinux, heparin), it binds FXa 1:1 independently of antithrombin III with slow, tight-binding kinetics. Demonstrates ~10-fold greater in vivo potency than rTAP in venous thrombosis models and reduces tPA-mediated reperfusion time by >50% vs heparin in arterial models. Its unique exosite binding region (residues 15–17) enables rational design of next-generation FXa inhibitors. Essential for FXa-specific coagulation studies, antithrombotic prophylaxis research, and thrombolytic adjunct investigations.

Molecular Formula C32H46N6O7
Molecular Weight 0
CAS No. 110119-38-5
Cat. No. B1166323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameantistasin
CAS110119-38-5
Synonymsantistasin
Molecular FormulaC32H46N6O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antistasin (CAS 110119-38-5): A 15 kDa Leech-Derived Direct Factor Xa Inhibitor for Coagulation Research and Drug Discovery


Antistasin is a 119-amino acid, 15 kDa protein initially isolated from the salivary glands of the Mexican leech *Haementeria officinalis* [1]. It functions as a potent and selective direct inhibitor of blood coagulation Factor Xa (FXa), binding in a 1:1 stoichiometry independent of antithrombin III [2]. The mature protein is characterized by a highly disulfide-bonded structure containing 20 cysteine residues and exhibits slow, tight-binding kinetics with a Ki of 0.31–0.62 nM in calcium-free environments [3][4]. In addition to its anticoagulant activity, antistasin has been shown to possess antimetastatic properties in preclinical models [1].

Why Antistasin Cannot Be Substituted by Other FXa Inhibitors or Anticoagulants: Mechanistic and Pharmacological Distinctions


Antistasin is not interchangeable with other FXa inhibitors or common anticoagulants due to several critical differentiating factors. Unlike indirect FXa inhibitors (e.g., fondaparinux, heparin) that require antithrombin III for activity, antistasin is a direct, reversible inhibitor with slow, tight-binding kinetics that are modulated by calcium [1]. Its 15 kDa proteinaceous structure yields a unique pharmacokinetic profile distinct from both small-molecule direct oral FXa inhibitors (e.g., rivaroxaban, apixaban) and other natural peptide inhibitors such as tick anticoagulant peptide (TAP), against which antistasin demonstrates ~10-fold greater in vivo potency on a mass basis [2]. Furthermore, antistasin inhibits coagulation at an earlier stage than thrombin-directed agents like hirudin, offering potential for more efficient cascade blockade [3]. These quantitative and mechanistic differences preclude simple substitution.

Quantitative Comparative Evidence: Antistasin vs. Key Alternatives in Preclinical Models


In Vivo Potency: Antistasin vs. Tick Anticoagulant Peptide (TAP) in Venous Thrombosis

In a rabbit model of thromboplastin-induced venous stasis thrombosis, recombinant antistasin (rATS) demonstrated approximately 10-fold greater potency than recombinant tick anticoagulant peptide (rTAP) on a weight basis. At the lowest rATS dose of 1.25 µg/kg/min, clot weight was reduced to 16 ± 5% of control, while rTAP required a 21 µg/kg/min infusion to achieve a comparable 13 ± 3% reduction [1]. At 5.0 µg/kg/min rATS, near-complete inhibition (1 ± 0.8% residual clot weight) was achieved, matching the efficacy of high-dose heparin [1].

Venous thrombosis Factor Xa inhibition In vivo efficacy Dose-response

Thrombolytic Reperfusion Acceleration: Antistasin vs. Heparin and Aspirin in Arterial Thrombosis

In a canine model of femoral arterial thrombosis, recombinant antistasin (rATS) administered adjunctly with tissue plasminogen activator (tPA) significantly accelerated reperfusion compared to standard heparin and aspirin. At 2.5 µg/kg/min rATS, time to reperfusion was reduced to 15 ± 3 minutes, versus 50 ± 6 minutes for vehicle, 50 ± 9 minutes for aspirin (2.0 mg/kg bolus), and 31-34 ± 4-6 minutes for heparin (100-200 U/kg + infusion) [1]. This represents a >70% reduction in reperfusion time versus heparin and a >65% reduction versus aspirin [1].

Arterial thrombosis Thrombolysis Reperfusion tPA adjunct

In Vitro Coagulation Assay Sensitivity: Antistasin vs. Hirudin

Comparative in vitro coagulation studies using purified antistasin and recombinant hirudin revealed assay-specific sensitivity differences. The prothrombin time (PT) assay was markedly more sensitive to FXa inhibition by antistasin than to thrombin inhibition by hirudin, while the thrombin time (TT) assay showed the inverse pattern [1]. This differential sensitivity confirms antistasin's utility as a selective tool to dissect FXa-dependent vs. thrombin-dependent coagulation pathways [1]. Direct FXa inhibitors with Ki values in the submicromolar range, including antistasin, prolonged PT and aPTT with potency approaching or exceeding that of hirudin in these assays [1].

Coagulation assays Prothrombin time Factor Xa specificity In vitro diagnostics

Structural Basis for FXa Specificity: Antistasin N-Terminal Domain vs. Hirustasin

X-ray crystallographic analysis at 1.9 Å resolution revealed that antistasin's two homologous domains adopt distinct conformations, with the N-terminal domain being wedge-shaped and the C-terminal domain flat [1]. Despite sharing high sequence similarity with antistasin, particularly around the reactive site, hirustasin does not inhibit FXa [1]. Docking studies indicate that an exosite binding region in the N-terminal domain (residues 15-17) interacts with a positively charged cluster (Arg222/Lys223/Lys224) on FXa, which is critical for specificity [1]. The C-terminal domain cannot engage this exosite due to its different overall shape, explaining why only the N-terminal domain inhibits FXa [1].

X-ray crystallography Structure-activity relationship Exosite binding Protease specificity

Sustained Subcutaneous Anticoagulation: rATS in Rhesus Monkeys

Subcutaneous administration of recombinant antistasin (rATS) in rhesus monkeys produced sustained anticoagulant effects, with ex vivo plasma anti-FXa activity detectable for over 24 hours following a single 5 mg/kg dose [1]. Notably, anti-drug antibody development was observed in some animals after repeated dosing, a class-typical response to heterologous proteins that must be accounted for in chronic preclinical study design [1].

Subcutaneous administration Sustained release Non-human primate PK Immunogenicity

Antistasin (CAS 110119-38-5): Evidence-Backed Research and Industrial Application Scenarios


Preclinical Venous Thrombosis Prophylaxis Studies

Given its ~10-fold potency advantage over rTAP in reducing venous clot formation [1], antistasin is optimally suited for prophylactic antithrombotic studies in rabbit venous stasis models. Its efficacy at low microgram/kg/min infusion rates enables dose-sparing experimental designs.

Adjunctive Thrombolysis with tPA in Arterial Occlusion Models

In canine arterial thrombosis models, rATS at 2.5 µg/kg/min reduced tPA-mediated reperfusion time by >50% compared to heparin [2]. This makes antistasin a preferred adjunct for studies investigating accelerated clot lysis and reocclusion prevention following thrombolytic therapy.

In Vitro Dissection of FXa-Dependent Coagulation Pathways

Antistasin's differential sensitivity in prothrombin time vs. thrombin time assays, as established in comparative studies with hirudin [3], positions it as a selective tool for isolating FXa-specific contributions to coagulation in human plasma-based assays.

Structure-Based Design of Selective FXa Inhibitors

The 1.9 Å X-ray structure of antistasin and its modelled complex with FXa reveals a unique exosite binding region (residues 15-17) critical for specificity [4]. This structural template can guide rational design of novel FXa inhibitors with improved selectivity over related serine proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for antistasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.